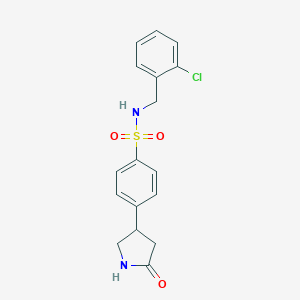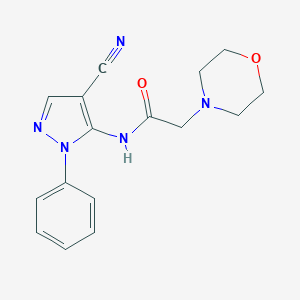
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a cyano group and a phenyl group, along with a morpholinoacetamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide typically involves the reaction of 4-cyano-1-phenyl-1H-pyrazole-5-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the phenyl group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an insecticide targeting the ryanodine receptor in insects.
Medicine: Explored for its potential antiviral activity against the tobacco mosaic virus (TMV).
作用机制
The mechanism of action of N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the ryanodine receptor in insects, leading to disruption of calcium ion homeostasis and ultimately causing insect mortality . In antiviral applications, the compound interacts with viral proteins, inhibiting their function and preventing viral replication .
相似化合物的比较
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with insecticidal activity.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide: A compound with antiviral activity against TMV.
Uniqueness
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide is unique due to its combination of a pyrazole ring with a morpholinoacetamide moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to similar compounds .
属性
CAS 编号 |
724703-21-3 |
|---|---|
分子式 |
C16H17N5O2 |
分子量 |
311.34g/mol |
IUPAC 名称 |
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H17N5O2/c17-10-13-11-18-21(14-4-2-1-3-5-14)16(13)19-15(22)12-20-6-8-23-9-7-20/h1-5,11H,6-9,12H2,(H,19,22) |
InChI 键 |
NWPOVEYUWRUGSY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N |
规范 SMILES |
C1COCCN1CC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N |
溶解度 |
42.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-dimethyl-5-oxo-5-{[1-(2-phenylethyl)-1H-benzimidazol-5-yl]amino}pentanoic acid](/img/structure/B496782.png)
![1-Acetyl-5-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)indoline](/img/structure/B496784.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B496785.png)
![1-(4-{[4-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B496786.png)
![1-acetyl-N-[1-(2-phenylethyl)-1H-benzimidazol-5-yl]-5-indolinesulfonamide](/img/structure/B496789.png)
![6-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496790.png)
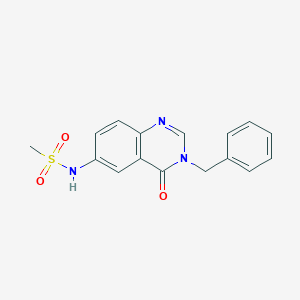
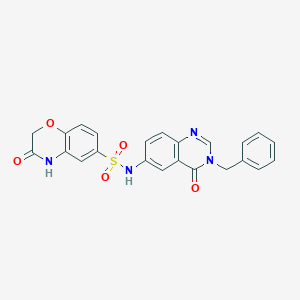
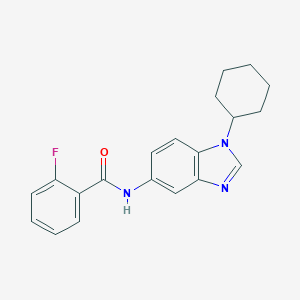
![6-({4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496797.png)
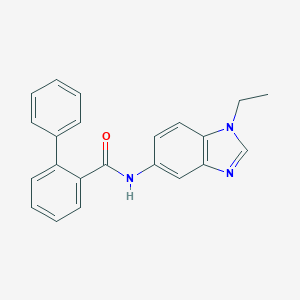
![1-[4-({4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B496799.png)
